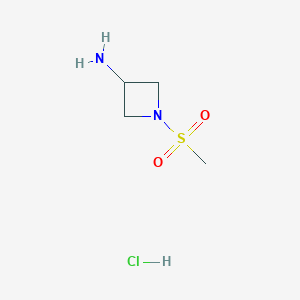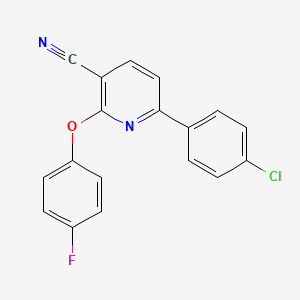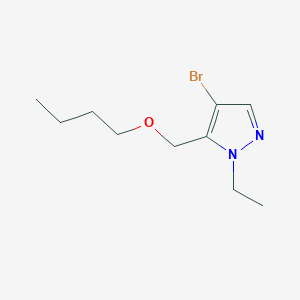
4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (BCPC) is a small molecule that has been studied extensively for its potential applications in scientific research and laboratory experiments. BCPC is a derivative of the benzothiazole family, which is a class of compounds known for their diverse range of biological activities including anti-inflammatory, anti-cancer, and anti-bacterial properties. BCPC has been studied for its potential uses in a variety of applications, including drug discovery, gene regulation, and cell signaling.
科学的研究の応用
Synthesis and Antimicrobial Activity
One notable application of benzothiazolyl and chlorophenyl piperidine derivatives is in the synthesis of antimicrobial agents. Research has shown that these compounds exhibit variable and modest activity against a range of bacterial and fungal strains, highlighting their potential in developing new antimicrobial drugs. For instance, the synthesis of new pyridine derivatives incorporating benzothiazolyl and chlorophenyl groups has demonstrated antimicrobial properties, suggesting the importance of these chemical structures in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Another significant area of research involves understanding the molecular interactions of these compounds with biological receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor have provided insights into the steric and electrostatic factors influencing receptor binding. These findings are crucial for the design of more selective and potent ligands for therapeutic purposes (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antipsychotic Agent Development
Compounds related to 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide have been evaluated for their potential as antipsychotic agents. By examining their binding affinity to dopamine and serotonin receptors and evaluating their in vivo activity, researchers aim to identify new therapeutic options for psychiatric disorders. This approach underscores the relevance of these compounds in neuropharmacology and their potential contribution to treating mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
Antituberculosis Activity
The search for new antituberculosis agents has led to the synthesis and evaluation of benzothiazolyl-piperidine derivatives. These compounds have been tested for their ability to inhibit Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. The discovery of compounds with significant inhibitory activity against M. tuberculosis highlights the potential of these chemical structures in developing novel antituberculosis therapies (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRPEYDFVBLRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)


![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2703595.png)


![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)

![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)
![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)